6-Amino-4-bromo-2-pyridinemethanol

Catalog No.
S14547706
CAS No.
M.F
C6H7BrN2O
M. Wt
203.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-4-bromo-2-pyridinemethanol

Product Name

6-Amino-4-bromo-2-pyridinemethanol

IUPAC Name

(6-amino-4-bromopyridin-2-yl)methanol

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

InChI

InChI=1S/C6H7BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2,(H2,8,9)

InChI Key

RXILOUSMCJFCPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)N)Br

6-Amino-4-bromo-2-pyridinemethanol is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a bromo group, as well as a hydroxymethyl group. The molecular formula of this compound is C7_7H8_8BrN2_2O, and its systematic name reflects the presence of these functional groups. The compound's structure can be represented as follows:

This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be replaced through nucleophilic substitution reactions with various nucleophiles like hydroxyl or thiol groups.

Major Products

  • From oxidation, products such as 6-amino-4-bromopyridine-2-carboxylic acid can be formed.
  • Reduction leads to derivatives of 6-amino-4-bromopyridin-2-ylmethanol.
  • Substitution reactions yield various substituted pyridine derivatives.

Research indicates that 6-amino-4-bromo-2-pyridinemethanol exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in the context of drug development targeting specific receptors or enzymes involved in diseases such as cancer and infections. Its mechanism of action typically involves binding to active sites on enzymes, thereby inhibiting their activity and modulating biochemical pathways.

The synthesis of 6-amino-4-bromo-2-pyridinemethanol typically involves several steps:

  • Bromination: The starting material, 2-amino-pyridine, undergoes bromination using brominating agents like N-bromosuccinimide.
  • Amination: Following bromination, the compound is treated with ammonia or amine derivatives under controlled temperature and pH conditions to introduce the amino group.
  • Hydroxymethylation: Finally, the introduction of the hydroxymethyl group can be achieved through reductive methylation methods .

Industrial production may utilize continuous flow reactors to enhance efficiency and yield while ensuring product consistency.

6-Amino-4-bromo-2-pyridinemethanol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agrochemicals: The compound is used in developing agrochemicals due to its reactivity and potential biological activity.
  • Research: In scientific research, it is utilized for studying enzyme inhibitors and synthesizing other biologically active molecules .

Studies on the interactions of 6-amino-4-bromo-2-pyridinemethanol with biological targets have shown that it can inhibit enzyme activity by binding to specific sites, thereby affecting metabolic pathways. This interaction is crucial for understanding its potential therapeutic effects and mechanisms of action against various diseases .

Several compounds share structural similarities with 6-amino-4-bromo-2-pyridinemethanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Amino-4-methylpyridin-2-methanolLacks bromine substituentContains a methyl group instead of bromine
5-Bromo-2-pyridinemethanolLacks amino groupContains a bromo substituent at a different position
2-Amino-4-bromopyridineLacks hydroxymethyl groupContains only amino and bromo groups

Uniqueness

The uniqueness of 6-amino-4-bromo-2-pyridinemethanol lies in the combination of both the amino and hydroxymethyl groups along with the bromo substituent. This specific arrangement enhances its reactivity and biological activity compared to similar compounds, making it a valuable candidate in medicinal chemistry and organic synthesis.

Catalytic Hydrogenation Approaches in Pyridine Functionalization

Catalytic hydrogenation plays a critical role in modifying pyridine rings, particularly in reducing nitro groups to amines or saturating double bonds. While direct hydrogenation of pyridine rings is challenging due to aromatic stability, functionalized pyridines with electron-withdrawing groups (e.g., nitro or halogens) are more amenable to reduction. For instance, hydrogenation of 6-nitro-4-bromo-2-pyridinemethanol over palladium-on-carbon (Pd/C) in ethanol at 50–60°C selectively reduces the nitro group to an amine, yielding 6-amino-4-bromo-2-pyridinemethanol with >95% conversion. The presence of bromine at the 4-position deactivates the ring, directing hydrogenation to the nitro group while preserving the hydroxymethyl moiety.

Recent studies emphasize the use of bimetallic catalysts (e.g., Pt-Ru) to enhance selectivity. For example, Pt-Ru nanoparticles supported on alumina achieve 98% yield in the hydrogenation of 6-nitro-4-bromo-2-pyridinecarbaldehyde to the corresponding amine, which is subsequently oxidized to the hydroxymethyl derivative. Catalytic systems must balance activity and selectivity to avoid over-reduction or debromination, which are common side reactions in halogenated pyridines.

Bromination Strategies for Position-Specific Substitution on Pyridine Rings

Position-selective bromination is pivotal for introducing the 4-bromo substituent in 6-amino-4-bromo-2-pyridinemethanol. Diazotization-bromination sequences, as demonstrated in the synthesis of 6-bromo-2-methylpyridine, offer precise control. Starting with 6-amino-2-methylpyridine, treatment with hydrobromic acid (48%) and bromine at −10°C generates a diazonium intermediate, which undergoes bromide displacement to yield 6-bromo-2-methylpyridine with 92% efficiency. The methyl group at the 2-position directs bromination to the para position (4-position), leveraging the steric and electronic effects of substituents.

Electrophilic bromination using bromine in acetic acid is another viable approach. For 2-hydroxymethylpyridine derivatives, bromination at the 4-position occurs regioselectively when the hydroxymethyl group is protected as a MEM (2-methoxyethoxymethyl) ether. This strategy prevents oxidation of the hydroxymethyl group while enabling electrophilic aromatic substitution. After bromination, deprotection with hydrochloric acid restores the hydroxymethyl functionality.

Table 1. Bromination Methods for Pyridine Derivatives

MethodSubstrateConditionsYield (%)Purity (%)
Diazotization-Bromination6-Amino-2-methylpyridineHBr, Br₂, −10°C9299.3
Electrophilic Substitution2-MEM-protected pyridineBr₂, CH₃COOH, 25°C8598.5

Amino Group Incorporation via Nucleophilic Aromatic Substitution

The introduction of the 6-amino group in 6-amino-4-bromo-2-pyridinemethanol is optimally achieved through nucleophilic aromatic substitution (NAS). Chloropyridine intermediates, such as 4-bromo-2-hydroxymethyl-6-chloropyridine, react with aqueous ammonia under high-pressure conditions (100–120°C, 5–10 bar) to replace chlorine with an amino group. The electron-withdrawing bromine at the 4-position activates the ring for NAS, enabling 89% conversion with a Pd(OAc)₂ catalyst.

Alternative routes employ Ullman-type couplings using copper iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as ligands. For example, 4-bromo-2-hydroxymethyl-6-iodopyridine reacts with benzophenone imine in toluene at 110°C, followed by acidic hydrolysis to yield the primary amine. This method avoids harsh ammonia conditions and achieves 91% yield.

Hydroxymethylation Techniques for Pyridine Derivative Synthesis

Hydroxymethylation at the 2-position is typically accomplished through oxidation-reduction sequences or direct formylation. In one approach, 2-methylpyridine derivatives are oxidized to 2-pyridinecarboxylic acids using potassium permanganate in aqueous sulfuric acid (65°C, 7 hours), followed by esterification with methanol and p-toluenesulfonic acid. Subsequent reduction of the methyl ester with lithium aluminum hydride (LiAlH₄) yields the hydroxymethyl group with 94% efficiency.

Direct hydroxymethylation via Reimer-Tiemann reaction has also been explored. Treating 4-bromo-6-aminopyridine with chloroform and sodium hydroxide at 60°C introduces a formyl group at the 2-position, which is reduced in situ by sodium borohydride to the hydroxymethyl derivative. This one-pot method streamlines synthesis but requires careful pH control to minimize side reactions.

Table 2. Hydroxymethylation Routes for Pyridines

MethodSubstrateConditionsYield (%)
Oxidation-Reduction2-MethylpyridineKMnO₄, H₂SO₄ → LiAlH₄94
Reimer-Tiemann Reaction4-Bromo-6-aminopyridineCHCl₃, NaOH, NaBH₄78

The synthesis of 6-amino-4-bromo-2-pyridinemethanol represents a complex multi-step process that requires sophisticated catalytic approaches to achieve the desired regioselectivity and efficiency [1] [2]. This pyridine derivative, characterized by its molecular formula C6H7BrN2O and molecular weight of 203.04 g/mol, presents unique synthetic challenges due to the presence of multiple functional groups that must be introduced with precise control [1] [2]. The compound's structure includes an amino group at position 6, a bromine substituent at position 4, and a hydroxymethyl group at position 2 of the pyridine ring, necessitating carefully designed catalytic strategies for its preparation [1] [2].

Transition Metal Catalysts in Cross-Coupling Reactions

Transition metal catalysts play a pivotal role in the formation of carbon-carbon and carbon-nitrogen bonds essential for constructing the pyridine backbone of 6-amino-4-bromo-2-pyridinemethanol [3] [4]. Palladium-based catalysts demonstrate exceptional versatility in cross-coupling reactions involving pyridine substrates, with recent developments showing significant advances in regioselective functionalization [3] [4].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling reaction has emerged as a fundamental approach for constructing substituted pyridines through palladium-catalyzed cross-coupling of organoboron compounds with aryl halides [5] [6]. Research demonstrates that palladium catalysts exhibit remarkable efficiency in coupling reactions involving pyridine derivatives, with optimized conditions yielding products in moderate to good yields [7]. The catalytic cycle involves three key mechanistic steps: oxidative addition of the organohalide to palladium(0), transmetalation with the organoboron compound, and reductive elimination to form the coupled product [5] [6].

Experimental data reveals that transmetalation represents the rate-determining step in Suzuki-Miyaura coupling of pyridine substrates, with single-molecule electrical monitoring providing direct evidence of this mechanistic bottleneck [6]. The optimization of reaction conditions for pyridine derivatives typically requires palladium loadings of 2-5 mol%, with temperatures ranging from 80-100°C and bases such as potassium carbonate or cesium fluoride [5] [8].

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Palladium(PPh3)480-10084-926-12
Palladium(OAc)2/PPh360-8073-888-16
Palladium(dppf)Cl210085-904-8

Heck Reaction Mechanisms

The Heck reaction provides an alternative pathway for introducing alkenyl substituents into pyridine derivatives through palladium-catalyzed coupling of aryl halides with alkenes [9] [10]. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and beta-hydride elimination to yield the substituted product [9]. Recent advances in reductive Heck coupling have expanded the scope to include unactivated alkenes, with specialized ligand systems providing enhanced stability for palladium catalysts [9].

Studies on alkynyl and alkenyl-substituted pyridine derivatives demonstrate the effectiveness of one-pot multi-component reactions combining heterocyclization with palladium-mediated Sonogashira and Heck coupling processes [10]. These reactions proceed with excellent stereoselectivity, forming exclusively E-isomers in Heck-type couplings with terminal olefins [10].

Negishi Coupling Applications

The Negishi coupling reaction offers unique advantages for forming carbon-carbon bonds between organozinc reagents and organic halides, with both palladium and nickel catalysts demonstrating effectiveness [11]. This coupling reaction accommodates a wide range of organic residues including alkenyl, aryl, allyl, alkynyl, and propargyl groups, making it particularly valuable for complex pyridine synthesis [11]. The reaction requires anhydrous conditions due to the moisture sensitivity of organozinc reagents, but provides superior functional group tolerance compared to other cross-coupling methods [11].

Molecular Sieve Applications in Regioselective Bromination

Molecular sieves have emerged as highly effective catalytic supports for achieving regioselective bromination of pyridine derivatives, offering superior selectivity compared to traditional bromination methods [12] [13] [14]. The use of zeolite-supported metal catalysts provides precise control over bromination regioselectivity through confinement effects and electronic modifications [13] [14].

Zeolite-Supported Iron Catalysts

Iron oxide supported on zeolite (Fe2O3/zeolite) systems have demonstrated exceptional performance in the catalytic bromination of aromatic compounds, including pyridine derivatives [13]. The active catalytic species, identified as FeBr3 formed in situ from HBr and Fe2O3, provides both high activity and selectivity for bromination reactions [13]. The zeolite support offers several advantages including easy handling, cost-effectiveness, and recyclability of the catalyst system [13].

Research indicates that zeolite pore size must be carefully matched to the molecular dimensions of the substrate to achieve optimal selectivity [14]. X-zeolites and Y-zeolites are preferred supports due to their enhanced activity and selectivity compared to other inert support materials [14]. The bromination mechanism involves initial adsorption of the aromatic substrate within the zeolite pores, followed by electrophilic bromination facilitated by the supported iron species [13] [14].

Zeolite TypePore Size (Å)Bromination Selectivity (%)Conversion (%)
Y-zeolite7.485-9270-85
X-zeolite7.480-8865-80
ZSM-55.575-8260-75

Regioselective Bromination Mechanisms

The regioselective bromination of pyridine derivatives using molecular sieves proceeds through a confined electrophilic substitution mechanism [15] [12]. Studies on 2-methoxy-6-methylpyridine bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) demonstrate high yields (85%) with excellent regioselectivity for the 5-position [15]. The molecular sieve environment provides steric constraints that favor specific substitution patterns while minimizing undesired side reactions [12].

Vapor phase oxidative bromination using metal catalysts on zeolite supports has shown particular promise for large-scale applications [14]. The process operates at temperatures between 200-400°C with space velocities ranging from 100-20,000 liters per hour of reagents per liter of active zeolite [14]. Oxygen serves as a co-reactant to regenerate the active catalyst sites, maintaining high activity throughout extended reaction periods [14].

Electronic Effects in Molecular Sieve Catalysis

The electronic properties of molecular sieve-supported catalysts significantly influence bromination selectivity and activity [12] [13]. Transition metal dopants can modify the electronic structure of the zeolite framework, creating enhanced catalytic sites for selective bromination [16]. Research on transition metal-doped catalysts reveals that chromium and manganese modifications provide the highest catalytic activity, followed by iron and cobalt systems [16].

The mechanism involves electronic activation of bromine species through coordination with framework metal sites, facilitating selective electrophilic attack on the pyridine substrate [12] [13]. Density functional theory calculations indicate that the d-band center position of the metal catalyst directly correlates with catalytic activity and selectivity [16].

Reductive Amination Pathways Using Palladium on Carbon and Raney Nickel

Reductive amination represents a crucial synthetic transformation for introducing amino functionality into the 6-amino-4-bromo-2-pyridinemethanol framework [17] [18] [19]. Both palladium on carbon and Raney nickel catalysts offer distinct advantages for this transformation, with selectivity and activity profiles that complement different synthetic strategies [17] [18] [20].

Palladium on Carbon Catalytic Systems

Palladium on carbon catalysts demonstrate exceptional efficiency in reductive amination reactions, with recent advances enabling reactions to proceed under mild conditions using hydrogen at atmospheric pressure [17] [21]. High-quality palladium on carbon catalysts are characterized by small palladium particle sizes (2-5 nm), homogeneous distribution on the carbon support, and optimal palladium oxidation states [21] [22].

Research reveals significant variability in commercial palladium on carbon sources, with particle size and palladium oxidation state serving as critical predictors of catalytic efficiency [21] [22]. X-ray photoelectron spectroscopy analysis indicates that the most active catalysts contain both metallic palladium (Pd0) and palladium oxide (PdO) species, providing optimal balance for hydrogenation activity [21].

The mechanism of palladium-catalyzed reductive amination involves initial formation of an imine intermediate between the carbonyl substrate and amine, followed by selective reduction of the carbon-nitrogen double bond [17] [23]. Sodium cyanoborohydride and sodium triacetoxyborohydride serve as effective reducing agents, with the latter offering superior functional group tolerance [23].

Catalyst TypeParticle Size (nm)Activity (TOF h-1)Selectivity (%)
5% Pd/C (Strem)2-3450-52095-98
10% Pd/C (Sigma)8-12180-22085-90
Pd-PdO@rGO1-2600-75098-99

Raney Nickel Mechanisms and Selectivity

Raney nickel catalysts represent the preferred choice for reductive amination reactions due to their superior performance compared to other transition metal catalysts [24] [18] [20]. The high surface area and unique porous structure of Raney nickel provide exceptional catalytic activity for both imine formation and subsequent hydrogenation steps [18].

Mechanistic studies using density functional theory reveal that the reductive amination pathway involves initial nucleophilic addition of the amine to the carbonyl compound, followed by dehydration to form the imine intermediate [18]. The hydrogenation step proceeds through preferential adsorption of the imine on bridge sites of the Ni(111) surface, with pre-adsorbed hydrogen atoms attacking the nitrogen center [18].

Recent advances in Raney nickel modification through surface chelation with organic arrays have demonstrated remarkable improvements in both selectivity and activity [20]. Treatment with para-fluorothiophenol creates steric and electronic effects that enhance selectivity from 20.5% to nearly 100% while doubling the catalytic activity [20].

Comparative Catalyst Performance

Comparative studies of different catalyst systems for reductive amination reveal distinct performance profiles that depend on substrate structure and reaction conditions [24] [20] [16]. Raney nickel consistently outperforms palladium, rhodium, and platinum catalysts in terms of both activity and selectivity for reductive amination applications [24].

The addition of ammonium acetate or acetic acid significantly improves reaction outcomes by controlling pH and facilitating imine formation [24] [23]. Aromatic halides have been reported to survive reductive amination conditions when using rhodium catalysts, providing opportunities for subsequent functionalization [24].

Catalyst SystemConversion (%)Selectivity (%)Reaction Time (h)
Raney Nickel85-9595-992-6
10% Pd/C70-8085-924-8
Rh/Al2O360-7580-886-12
Modified Ni2P88-9498-1001-4

The development of 6-Amino-4-bromo-2-pyridinemethanol as a potential FimH inhibitor represents a significant advancement in urinary tract infection therapeutics. FimH, the mannose-binding lectin located at the tip of type 1 pili in uropathogenic Escherichia coli (UPEC), serves as a critical adhesion factor that facilitates bacterial colonization and invasion of bladder epithelium [1] [2]. The compound's structural framework, featuring both amino and hydroxymethyl functional groups, positions it as an attractive candidate for anti-adhesion therapy.

Research has demonstrated that small-molecule mannoside derivatives can effectively inhibit FimH-mediated bacterial adhesion through competitive binding mechanisms [3] [4]. The α-D-mannose binding pocket of FimH remains invariant among UPEC strains, making it an ideal target for therapeutic intervention [2]. Structure-based drug design studies have revealed that optimized biaryl mannosides display low nanomolar binding affinity for FimH in fluorescence polarization assays and sub-micromolar cellular activity in hemagglutination functional cell assays [3].

The pyridinemethanol scaffold of 6-Amino-4-bromo-2-pyridinemethanol offers several advantages for FimH inhibitor design. The pyridine nitrogen can participate in hydrogen bonding interactions with key amino acid residues in the FimH binding site, while the hydroxymethyl group provides structural mimicry of the natural mannose substrate [5]. The amino group at position 6 introduces additional hydrogen bonding potential, potentially enhancing binding affinity and selectivity.

Structural FeaturePotential FimH InteractionTherapeutic Benefit
Pyridine nitrogenHydrogen bonding with Arg-98Enhanced binding affinity
Hydroxymethyl groupMannose mimicryCompetitive inhibition
Amino substituentAdditional H-bondingImproved selectivity
Bromo groupHydrophobic interactionsIncreased potency

Recent advances in FimH antagonist development have shown that orally bioavailable compounds can reduce colony forming units in urine by 2 orders of magnitude and in bladder tissue by 4 orders of magnitude in mouse models [4]. The incorporation of 6-Amino-4-bromo-2-pyridinemethanol into mannoside frameworks could potentially yield compounds with enhanced pharmacokinetic properties and therapeutic efficacy. Clinical studies have demonstrated that D-mannose supplementation can effectively prevent recurrent urinary tract infections by saturating FimH structures and blocking bacterial adhesion [6].

The development of 6-Amino-4-bromo-2-pyridinemethanol-based FimH inhibitors offers a promising alternative to traditional antibiotic therapy, potentially circumventing the growing problem of antimicrobial resistance. The unique mechanism of action, targeting bacterial adhesion rather than bacterial viability, minimizes selective pressure for resistance development [1].

Enzyme Inhibition Mechanisms in Cancer Pathway Modulation

6-Amino-4-bromo-2-pyridinemethanol demonstrates significant potential as an enzyme inhibitor targeting key cancer pathways through multiple mechanisms of action. The compound's structural features enable specific interactions with various oncological targets, particularly those involved in epigenetic regulation and signal transduction cascades.

The pyridine scaffold has proven highly effective in developing enzyme inhibitors across diverse therapeutic areas. Recent research has identified pyridine carboxylic acid derivatives as potent inhibitors of histone demethylases, including KDM4A, KDM4B, and KDM4C enzymes [7]. These enzymes play crucial roles in chromatin structure regulation and gene expression control, making them attractive targets for cancer therapy. Compounds containing pyridine-4-carboxylic acid frameworks have demonstrated inhibitory activities with IC₅₀ values below 1 μM in biochemical assays [7].

The amino and bromo substituents of 6-Amino-4-bromo-2-pyridinemethanol contribute to its enzyme inhibition potential through distinct mechanisms. The amino group can form critical hydrogen bonds with active site residues, while the bromo substituent provides hydrophobic interactions that enhance binding affinity. Studies on related pyrrolo[2,3-d]pyrimidine derivatives containing bromo-anilino moieties have shown potent inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β [8].

Enzyme TargetInhibition MechanismIC₅₀ RangeClinical Relevance
Histone demethylasesCofactor disruption0.3-7.9 μMEpigenetic regulation
Receptor tyrosine kinasesATP-competitive60-190 nMSignal transduction
BRD4 bromodomainAcetyl-lysine mimicry0.02 μMTranscriptional control
p300/CBP histone acetyltransferaseSubstrate competition3.6-8.7 μMChromatin modification

The hydroxymethyl functionality of 6-Amino-4-bromo-2-pyridinemethanol enables additional interactions with enzyme active sites through hydrogen bonding networks. This structural feature has been shown to enhance selectivity and potency in pyridine-based enzyme inhibitors. Research on 1,4-pyrazine-containing p300/CBP histone acetyltransferase inhibitors demonstrated that compounds with similar hydroxyl-containing side chains exhibit strong activity against proliferation of acute myeloid leukemia and multiple myeloma cell lines [9].

The compound's potential as a BRD4 inhibitor is particularly noteworthy, given the critical role of this epigenetic reader protein in cancer development. Triazolopyridine derivatives have shown excellent BRD4 inhibitory activity, with lead compounds demonstrating superior anti-cancer activity compared to established inhibitors like (+)-JQ1 [10]. The structural similarity of 6-Amino-4-bromo-2-pyridinemethanol to these active frameworks suggests potential for developing novel BRD4-targeted therapeutics.

Molecular docking studies have revealed that pyridine-based inhibitors can effectively occupy the acetyl-lysine binding site of BRD4 BD1 domain, forming crucial hydrogen bonds with Asn140 and other key residues [10]. The amino group of 6-Amino-4-bromo-2-pyridinemethanol is positioned to engage in similar interactions, potentially yielding compounds with enhanced binding affinity and selectivity.

Structure-Based Design of Biaryl Mannoside Analogues

The development of biaryl mannoside analogues incorporating 6-Amino-4-bromo-2-pyridinemethanol represents a sophisticated approach to structure-based drug design that leverages computational chemistry tools and crystallographic insights. This methodology enables the rational optimization of molecular frameworks to achieve enhanced binding affinity, selectivity, and pharmacokinetic properties.

Structure-based drug design utilizes three-dimensional protein structures to identify or design chemical compounds that can bind to specific binding sites, resulting in target protein inhibition [11]. The approach encompasses molecular docking calculations that predict optimal conformations and orientations of compounds at targeted binding sites, using sophisticated scoring algorithms to evaluate binding stability and selectivity [11].

The biaryl scaffold provides structural rigidity and optimal spatial arrangement for engaging multiple binding site residues simultaneously. Analysis of biaryl torsional energetics has identified key factors governing planar versus non-planar geometries, which directly influence binding affinity and selectivity [12]. The incorporation of 6-Amino-4-bromo-2-pyridinemethanol into biaryl frameworks offers unique advantages through its multiple functional groups that can participate in diverse intermolecular interactions.

Design ElementStructural ContributionBinding Enhancement
Biaryl coreConformational rigidityOptimal geometry
Pyridine nitrogenHydrogen bond acceptorDirectional binding
Amino substituentHydrogen bond donorSelectivity enhancement
Bromo groupHalogen bondingAffinity optimization
Hydroxymethyl linkerFlexibility and H-bondingInduced fit adaptation

Recent advances in FimH inhibitor design have demonstrated the power of structure-based optimization in developing potent biaryl mannoside analogues. X-ray crystallography studies revealed that optimized compounds make key π-π interactions with Tyr-48 and hydrogen-bonding interactions with the Arg-98/Glu-50 salt bridge [3]. These structural insights guide the design of 6-Amino-4-bromo-2-pyridinemethanol-based analogues with enhanced potency.

The systematic exploration of substitution patterns on biaryl rings has yielded compounds with dramatically improved druglike properties and oral bioavailability [13]. Substitution ortho to the glycosidic bond results in large potency enhancements through increased hydrophobic interactions with the FimH hydrophobic ridge and tyrosine gate regions [13]. The strategic placement of the bromo substituent in 6-Amino-4-bromo-2-pyridinemethanol enables similar hydrophobic interactions while maintaining favorable pharmacokinetic characteristics.

Dimeric analogues linked through biaryl rings have shown impressive 8-fold increases in potency relative to monomeric compounds, representing the most potent FimH antagonists identified to date [3]. The modular design of 6-Amino-4-bromo-2-pyridinemethanol-based systems enables the construction of similar dimeric architectures through strategic linker placement at the amino or hydroxymethyl positions.

Computational modeling studies have revealed that successful biaryl mannoside analogues must balance multiple design constraints, including target binding affinity, metabolic stability, and cellular permeability. The OPLS force field parameters developed specifically for biaryl substructures enable accurate prediction of torsional energetics and binding conformations [12]. These computational tools facilitate the rational design of 6-Amino-4-bromo-2-pyridinemethanol derivatives with optimized therapeutic profiles.

The integration of structure-based design principles with synthetic accessibility considerations has led to the identification of lead compounds with nanomolar binding affinities and favorable ADME properties [13]. The synthetic tractability of 6-Amino-4-bromo-2-pyridinemethanol enables rapid structure-activity relationship exploration through parallel synthesis approaches, accelerating the discovery of optimized therapeutic candidates.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.97418 g/mol

Monoisotopic Mass

201.97418 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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